Tetrahydro-2H-thiopyran-4-carboxylic acid

Catalog No.
S740349
CAS No.
89489-53-2
M.F
C6H10O2S
M. Wt
146.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro-2H-thiopyran-4-carboxylic acid

CAS Number

89489-53-2

Product Name

Tetrahydro-2H-thiopyran-4-carboxylic acid

IUPAC Name

thiane-4-carboxylic acid

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

InChI

InChI=1S/C6H10O2S/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)

InChI Key

SCKSQOIXSGPVJS-UHFFFAOYSA-N

SMILES

C1CSCCC1C(=O)O

Canonical SMILES

C1CSCCC1C(=O)O

The exact mass of the compound Tetrahydro-2H-thiopyran-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahydro-2H-thiopyran-4-carboxylic acid is a saturated, six-membered heterocyclic compound featuring a sulfur atom within the ring and a carboxylic acid functional group. It primarily serves as a specialized building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and medicinal chemistry. Its utility stems from the defined stereochemistry of the thiopyran ring and the reactive carboxyl group, which allows for its incorporation as a non-aromatic scaffold into larger, high-value target molecules.

Direct substitution of Tetrahydro-2H-thiopyran-4-carboxylic acid with its common carbocyclic (cyclohexane), oxa- (tetrahydropyran), or aza- (piperidine) analogs is often unfeasible in regulated and performance-critical applications. Replacing the ring's sulfur atom fundamentally alters key physicochemical properties crucial for molecular design, including lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, substituting sulfur with nitrogen (piperidine) introduces a basic center and a hydrogen bond donor, while substitution with oxygen (tetrahydropyran) removes the potential for specific sulfur-mediated interactions and metabolic pathways like S-oxidation. These differences necessitate that Tetrahydro-2H-thiopyran-4-carboxylic acid be treated as a distinct and non-interchangeable building block for specific synthetic targets.

Increased Lipophilicity Compared to Nitrogen and Oxygen Analogs for Enhanced Membrane Permeability

In drug discovery, modulating lipophilicity (logP) is critical for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The sulfur atom in Tetrahydro-2H-thiopyran-4-carboxylic acid imparts significantly higher lipophilicity compared to its nitrogen and oxygen heterocyclic analogs. This makes it a preferred building block when the synthetic goal is to increase the lipophilicity of a lead compound without adding aromatic rings or alkyl chains.

Evidence DimensionCalculated Octanol-Water Partition Coefficient (XLogP3)
Target Compound Data1.3 (Tetrahydro-2H-thiopyran-4-carboxylic acid)
Comparator Or BaselinePiperidine-4-carboxylic acid: -1.1 | Tetrahydropyran-4-carboxylic acid: 0.3
Quantified Difference+2.4 units vs. Piperidine analog; +1.0 unit vs. Tetrahydropyran analog
ConditionsComputational prediction (XLogP3) from public chemical databases.

This quantifiable increase in lipophilicity allows medicinal chemists to systematically tune a drug candidate's properties, potentially improving its ability to cross cell membranes and reach its target.

Demonstrated Precursor Suitability in Patented IRAK4 Inhibitor Synthesis

This specific compound is cited as a key starting material in the synthesis of potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are under investigation for treating inflammatory disorders. Its explicit use in the detailed synthetic route of a patented new chemical entity demonstrates its suitability and necessity for producing the target molecule, distinguishing it from hypothetical or unvalidated analogs.

Evidence DimensionInclusion as a starting material in a patented synthesis
Target Compound DataExplicitly used as the starting material for Example 10 in the patent.
Comparator Or BaselineAlternative heterocyclic carboxylic acids (e.g., piperidine or tetrahydropyran analogs) are not used in the exemplified core synthesis.
Quantified DifferenceSpecified for use, whereas analogs are not.
ConditionsSynthesis of N-((S)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)-2-(tetrahydro-2H-thiopyran-4-yl)acetamide as an IRAK4 inhibitor.

For process chemists and contract manufacturing organizations, using a building block specified in a patent minimizes process development risk and ensures fidelity to the established route for a high-value pharmaceutical target.

Provides a Unique Metabolic Handle via Thioether Oxidation

The thioether moiety of the tetrahydrothiopyran ring serves as a potential site for metabolic oxidation to the corresponding sulfoxide and sulfone. This metabolic pathway is unavailable to carbocyclic (cyclohexane) or oxa- (tetrahydropyran) analogs. Incorporating this specific building block allows drug designers to intentionally introduce a 'soft spot' for metabolism, which can be a strategic advantage for controlling drug clearance and pharmacokinetic profiles.

Evidence DimensionAvailability of a specific metabolic pathway (S-oxidation)
Target Compound DataThe thioether can be oxidized in vivo by cytochrome P450 enzymes.
Comparator Or BaselineCyclohexanecarboxylic acid and Tetrahydropyran-4-carboxylic acid lack a sulfur atom and cannot undergo this specific metabolic transformation.
Quantified DifferenceQualitatively different metabolic fate.
ConditionsIn vivo drug metabolism.

This feature provides a tool for medicinal chemists to fine-tune a drug's half-life and avoid metabolic shunting to less desirable pathways, a level of control not offered by common non-sulfur analogs.

Medicinal Chemistry: Increasing Lipophilicity in Saturated Heterocyclic Scaffolds

For medicinal chemists developing lead compounds that require enhanced lipophilicity to improve membrane permeability or target engagement, this compound is a superior choice over its more polar piperidine or tetrahydropyran analogs. The quantifiable increase in logP allows for rational, data-driven optimization of ADME properties.

Process Development: Synthesis of Patented Kinase Inhibitor Cores

In the scale-up or analog synthesis of specific therapeutic agents, such as the IRAK4 inhibitors, this compound is the designated precursor. Its use is critical for replicating the patented synthesis route, ensuring reproducibility and avoiding the need for costly and time-consuming route re-development that would be required with an unsubstantiated analog.

Drug Design: Engineering Predictable Metabolic Pathways

When designing drug candidates, controlling the metabolic fate is crucial. This building block is the right choice for introducing a predictable metabolic pathway through S-oxidation. This allows for fine-tuning of pharmacokinetic parameters like clearance and half-life, a feature not available when using common substitutes like cyclohexanecarboxylic acid.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Thiane-4-carboxylic acid

Dates

Last modified: 08-15-2023

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